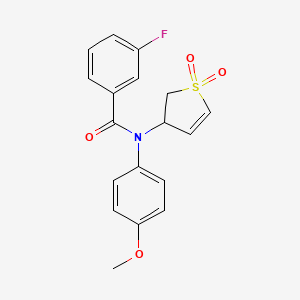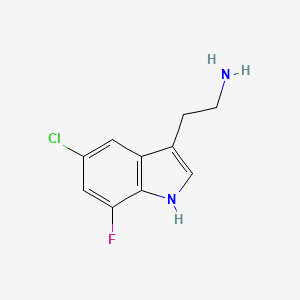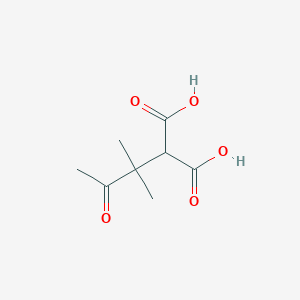
琥珀酰亚胺丁酸
描述
Succinimidyl butanoic acid derivatives, such as 4-(succinimido)-1-butane sulfonic acid, have been identified as efficient and reusable Brønsted acid catalysts for the synthesis of various organic compounds. These catalysts are prepared by a simple and safe method involving the mixing of succinimide and 1,4-butanesultone. The resulting catalysts have been used to synthesize pyrano[4,3-b]pyran derivatives and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s under solvent-free conditions, demonstrating high yields, clean reactions, simple methodologies, and short reaction times. Moreover, these catalysts can be recycled without significant loss of activity, highlighting their sustainability and potential for use in green chemistry .
Synthesis Analysis
The synthesis of 4-(succinimido)-1-butane sulfonic acid is achieved by combining succinimide with 1,4-butanesultone. This process is noted for its simplicity and safety compared to the preparation of succinimide sulfonic acid. The resulting catalyst has been successfully applied in the synthesis of pyrano[4,3-b]pyran derivatives and other organic molecules, using both thermal and ultrasonic irradiation to facilitate the reactions. The ability to recycle the catalyst without loss of activity is a significant advantage, reducing waste and costs associated with the synthesis process .
Molecular Structure Analysis
The molecular structure of succinimidyl butanoic acid derivatives, such as 1-pyrenebutanoic acid succinimidyl ester (PASE), has been studied using density functional theory. Two locally stable structures of PASE adsorbed on graphene were identified: a straight structure with the butanoic acid succinimidyl ester (BSE) part lying down and a bent structure with the BSE part directed away from the graphene. The adsorption mechanism was elucidated by estimating the contributions of the pyrene (Py) and BSE parts to the adsorption process, with the Py part playing a more significant role. The mobility of the BSE part at room temperature was confirmed by the activation energy barrier between the straight and bent structures .
Chemical Reactions Analysis
The chemical reactions facilitated by 4-(succinimido)-1-butane sulfonic acid as a Brønsted acid catalyst are characterized by high efficiency and the ability to proceed under solvent-free conditions. This catalyst has been used to synthesize pyrano[4,3-b]pyran derivatives and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s, with the reactions benefiting from high yields and clean profiles. The use of solvent-free conditions not only simplifies the methodology but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(succinimido)-1-butane sulfonic acid make it an attractive catalyst for organic synthesis. Its ability to be recycled without significant loss of activity suggests stability under the reaction conditions. The catalyst's performance under both thermal and ultrasonic irradiation indicates versatility in its application. The studies have not detailed the specific physical properties such as melting point, boiling point, or solubility; however, the emphasis on high yield and clean reaction profiles suggests that the catalyst's properties are conducive to efficient organic synthesis .
科学研究应用
生物技术生产
琥珀酸,也称为丁酸,在包括食品、制药、农业在内的各个行业中得到广泛应用,并且是多种化合物的先驱。它的生物技术生产,特别是从甘油(生物柴油的副产品)中生产,是化学工艺在经济上和环境上更有利的替代品。作为一种细菌,丁酸杆菌已显示出使用包括甘油在内的各种底物有效生产琥珀酸的潜力,这有助于管理生物柴油工业中的过剩甘油并减少环境污染 (Barros、Freitas 和 Padilha,2013)。
材料科学中的稳定性分析
在材料科学中,通过密度泛函理论研究了吸附在石墨烯上的 1-芘丁酸琥珀酰亚胺酯 (PASE) 的稳定性。这项研究提供了对 PASE 在石墨烯上的吸附机理的见解,这对于理解和设计新材料和涂层至关重要。该研究强调了外部环境(包括氨基酸的存在和水合作用)在稳定石墨烯表面上不同 PASE 结构中的作用 (Oishi 等人,2022)。
在蛋白质标记和 PET 成像中的应用
在医学影像中,特别是正电子发射断层扫描 (PET) 中,使用了琥珀酰亚胺酯,如 N-琥珀酰亚胺酯 3-(二叔丁基[(18)F]氟硅基)苯甲酸酯 ([(18)F]SiFB)。[(18)F]SiFB 通过 18F-(19)F 同位素交换合成,为蛋白质一步标记提供了一种新方法。这种方法避免了活性酯部分的分解,并允许有效生产用于 PET 成像的高活性化合物 (Kostikov 等人,2012)。
化学合成和催化
琥珀酰亚胺丁酸衍生物已被用作化学合成中的催化剂。例如,4-(琥珀酰亚胺基)-1-丁烷磺酸,一种衍生物,被证明作为合成吡喃并[4,3-b]吡喃衍生物的布朗斯酸催化剂是有效的。这种催化剂通过将琥珀酰亚胺和 1,4-丁烷磺内酯结合制备,在无溶剂条件下具有高产率、反应清洁和方法简单等优点 (Khaligh,2015)。
表面化学和活化研究
在表面化学中,琥珀酰亚胺酯封端的链因其在创建功能性表面的潜力而被研究。一项使用红外光谱的研究探索了羧基封端的烷基链转化为琥珀酰亚胺酯封端的链,提供了对活化产率的半定量评估。这项研究有助于理解和优化生产此类改性表面的条件 (Sam 等人,2010)。
作用机制
Target of Action
Succinimidyl butanoic acid, also known as 4-(4-acetylphenoxy)butanoic acid, is primarily used as a linker molecule in the development of antibody-drug conjugates (ADCs) . The primary targets of this compound are surface-exposed lysine residues of antibodies . These lysine residues play a crucial role in the formation of amide bonds with the succinimidyl group of the compound .
Mode of Action
The succinimidyl butanoic acid linker connects the antibody to the cytotoxic drug. The succinimidyl group in the compound reacts with amines in a protein by forming an amide bond . This allows the cytotoxic drug to be delivered specifically to the target cells, thereby enhancing the therapeutic efficacy of the drug .
Pharmacokinetics
The pharmacokinetics of succinimidyl butanoic acid are closely tied to the antibody-drug conjugate it forms. The compound contributes to the stability of the ADC, affecting its bioavailability and overall therapeutic efficacy .
Result of Action
The primary result of the action of succinimidyl butanoic acid is the successful delivery of cytotoxic drugs to target cells. By forming a stable link between the antibody and the drug, the compound ensures that the drug is released at the right location, thereby maximizing its therapeutic effect and minimizing potential side effects .
Action Environment
The action of succinimidyl butanoic acid can be influenced by various environmental factors. For instance, the presence of amino acids and the hydration effect can contribute to the stabilization of the compound’s structure . Furthermore, the compound’s action can be affected by the characteristics of the target cells and the surrounding biological environment. Understanding these factors is crucial for optimizing the use of the compound in the development of effective ADCs .
安全和危害
The safety data sheet for butyric acid, a related compound, indicates that it is a flammable liquid, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is advised to avoid release to the environment, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place .
未来方向
The development of novel organic synthesis can solve the problems of traditional linker technology . The modification of native amino acids on peptides or proteins and their applicability to ADC linker is a current area of research . The effect of the external environment around PASE is of importance when the standing-up process of the BSE part from the graphene surface is considered .
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-5(8(12)13)9-6(10)3-4-7(9)11/h5H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNGLXCKYXBSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid | |
CAS RN |
1218151-30-4 | |
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



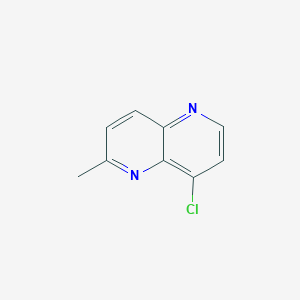
![4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine](/img/structure/B3019833.png)
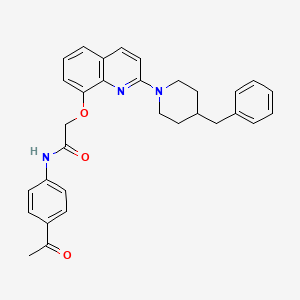
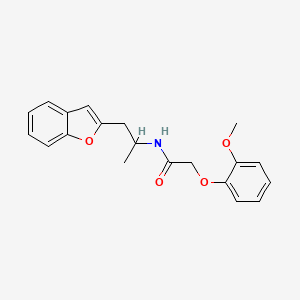
![N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3019837.png)

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B3019841.png)
![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)

![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B3019845.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B3019847.png)
